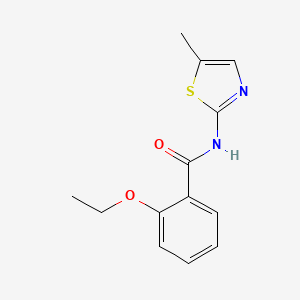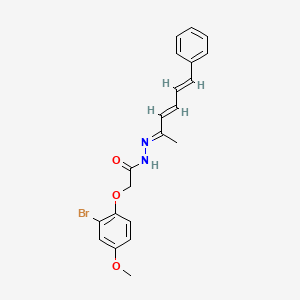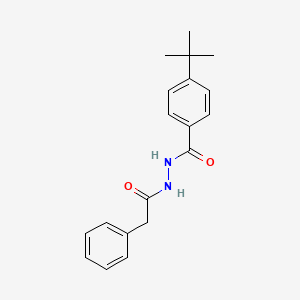
N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenoxy)acetamide, also known as CMA, is a synthetic compound that has been of great interest to researchers due to its potential applications in various fields of science. CMA is a member of the amide class of compounds and has been synthesized using different methods.
作用機序
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenoxy)acetamide is not well understood. However, studies have suggested that N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenoxy)acetamide may act by inhibiting the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenoxy)acetamide has also been shown to have anti-inflammatory properties by inhibiting the production of cytokines and chemokines.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit microbial growth. N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenoxy)acetamide has also been shown to have antioxidant properties and may protect cells from oxidative stress.
実験室実験の利点と制限
N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenoxy)acetamide has several advantages for lab experiments, including its ease of synthesis and availability. However, N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenoxy)acetamide has limitations, including its solubility in water and the need for further studies to understand its mechanism of action.
将来の方向性
There are several future directions for the research of N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenoxy)acetamide. These include further studies to understand its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential use as a drug candidate for the treatment of various diseases. Additionally, studies could be conducted to investigate the potential toxicity and pharmacokinetics of N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenoxy)acetamide.
Conclusion:
In conclusion, N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenoxy)acetamide is a synthetic compound that has potential applications in various fields of science. It has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenoxy)acetamide has advantages for lab experiments, including its ease of synthesis and availability. However, further studies are needed to understand its mechanism of action and explore its potential as a drug candidate for the treatment of various diseases.
合成法
N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenoxy)acetamide has been synthesized using various methods, including the reaction of 3-chloro-4-methoxyaniline with 4-methylphenol in the presence of acetic anhydride and acetic acid. Another method involves the reaction of 3-chloro-4-methoxyaniline with 4-methylphenol in the presence of sodium hydroxide and acetic acid. The yield of N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenoxy)acetamide using these methods is reported to be around 70-80%.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenoxy)acetamide has been studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenoxy)acetamide has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. It has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, inflammation, and microbial infections.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-11-3-6-13(7-4-11)21-10-16(19)18-12-5-8-15(20-2)14(17)9-12/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEDTZPINKIUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl ({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5749679.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5749694.png)

![2-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5749710.png)
![4-({[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5749714.png)
![N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5749717.png)
![N-(3-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5749725.png)
![N'-[4-(difluoromethoxy)benzylidene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5749731.png)




![2-(4-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5749765.png)
![N'-(3-bromobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5749772.png)